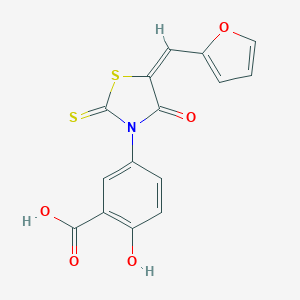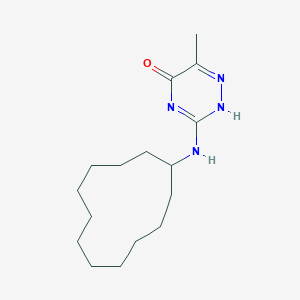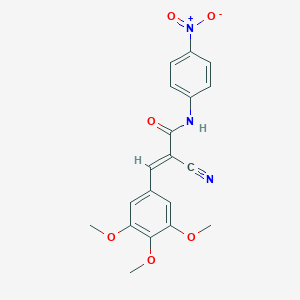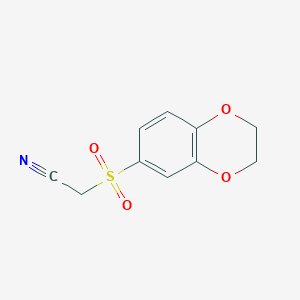
(E)-5-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The compound seems to be a dihydrofuran with a carbonyl group at the C2 carbon atom1. However, the specific compound you mentioned is not well-studied, and there is limited information available about its molecular structure1.Wissenschaftliche Forschungsanwendungen
Anticancer Properties
This compound, alongside its derivatives, has demonstrated promising anticancer activities. One study synthesized novel thioxothiazolidin-4-one derivatives, including variants structurally related to this compound, showing significant inhibition of tumor growth and angiogenesis in mouse models. These compounds reduced ascites tumor volume, cell number, and improved the life span of tumor-bearing mice while manifesting strong antiangiogenic effects (S. Chandrappa et al., 2010). Another research effort synthesized derivatives to explore their cytotoxicity and induction of apoptosis in human leukemia cells. Some derivatives exhibited moderate to strong antiproliferative activity, suggesting the importance of the thiazolidinone framework in anticancer properties (S. Chandrappa et al., 2009).
Antimicrobial Effects
Research into the antimicrobial activity of rhodanine-3-acetic acid derivatives, related to the compound , found significant activity against mycobacteria, including Mycobacterium tuberculosis. Some derivatives displayed the highest activity, suggesting their potential as antimicrobial agents (M. Krátký et al., 2017). Another study on (Z)-2-((5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) acid derivatives revealed good to moderate antimicrobial activity against various bacterial strains, highlighting the antimicrobial potential of thiazolidin-4-one-based compounds (N. PansareDattatraya & S. Devan, 2015).
Safety And Hazards
While I couldn’t find the specific safety data for the compound you mentioned, I found a safety data sheet for a related compound, 2-(Furan-2-yl)cyclopropanecarboxylic acid2. It’s important to note that safety data can vary significantly between compounds, even if they are structurally similar2.
Eigenschaften
IUPAC Name |
5-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO5S2/c17-11-4-3-8(6-10(11)14(19)20)16-13(18)12(23-15(16)22)7-9-2-1-5-21-9/h1-7,17H,(H,19,20)/b12-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCZJMHZDYVIMR-KPKJPENVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC(=C(C=C3)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-amino-2H-isoindol-1-yl)imino]-2-(3-bromophenoxy)acetamide](/img/structure/B363387.png)

![[(6-Methylthieno[2,3-d]pyrimidin-4-yl)thio]acetic acid](/img/structure/B363395.png)
![2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B363396.png)

![N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B363404.png)
![2-[(4-Methoxyphenyl)methyl]-7-methyl-1'-propylspiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione](/img/structure/B363408.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-4-(pentyloxy)benzamide](/img/structure/B363443.png)
![4-{(5Z)-4-oxo-2-thioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B363445.png)
![5-[4-(Allyloxy)benzylidene]-3-[3-(4-morpholinyl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B363447.png)
![Methyl 2-amino-4-[4-[2-(diethylamino)-2-oxoethoxy]phenyl]-5-methylthiophene-3-carboxylate](/img/structure/B363448.png)
![3-(5-Chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-5-(3-methoxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B363449.png)
